molecular formula C6H11ClN2O B1389596 C-(3-Ethyl-isoxazol-5-yl)-methylaminehydrochloride CAS No. 790254-36-3

C-(3-Ethyl-isoxazol-5-yl)-methylaminehydrochloride

Cat. No. B1389596
CAS RN: 790254-36-3
M. Wt: 162.62 g/mol
InChI Key: LJNOFDXDKWGSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-(3-Ethyl-isoxazol-5-yl)-methylamine hydrochloride is a research chemical with the molecular formula C6H11ClN2O and a molecular weight of 162.62 . It is a useful compound in proteomics research .


Synthesis Analysis

The synthesis of isoxazole derivatives, such as C-(3-Ethyl-isoxazol-5-yl)-methylamine hydrochloride, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the catalyst from the reaction mixtures .


Molecular Structure Analysis

The molecular structure of C-(3-Ethyl-isoxazol-5-yl)-methylamine hydrochloride consists of a five-membered isoxazole ring with an ethyl group at the 3rd position and a methylamine group attached to the carbon atom .


Physical And Chemical Properties Analysis

C-(3-Ethyl-isoxazol-5-yl)-methylamine hydrochloride has a molecular weight of 162.62 . More detailed physical and chemical properties were not found in the retrieved sources.

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, there is a continuous effort to develop new eco-friendly synthetic strategies for isoxazole derivatives . This could lead to the development of more potent and specific analogs of isoxazole-based compounds for various biological targets .

properties

IUPAC Name

(3-ethyl-1,2-oxazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-2-5-3-6(4-7)9-8-5;/h3H,2,4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNOFDXDKWGSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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C-(3-Ethyl-isoxazol-5-yl)-methylaminehydrochloride
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C-(3-Ethyl-isoxazol-5-yl)-methylaminehydrochloride
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C-(3-Ethyl-isoxazol-5-yl)-methylaminehydrochloride
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C-(3-Ethyl-isoxazol-5-yl)-methylaminehydrochloride
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C-(3-Ethyl-isoxazol-5-yl)-methylaminehydrochloride
Reactant of Route 6
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C-(3-Ethyl-isoxazol-5-yl)-methylaminehydrochloride

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